2-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then reacted with hydrazine hydrate to yield the corresponding pyrazole. This pyrazole intermediate undergoes further cyclization with 2,4,6-trifluorobenzonitrile under basic conditions to form the final product .
Chemical Reactions Analysis
2-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promising activity as an inhibitor of certain enzymes, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to the inhibition of cancer cell proliferation. The compound binds to the active site of the enzyme, preventing the phosphorylation of target proteins necessary for cell cycle progression .
Comparison with Similar Compounds
2-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity, similar to the compound .
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential anticancer properties.
Thioglycoside derivatives: These compounds also exhibit significant biological activities and have been studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N3/c1-8-6-12(14(16,17)18)21-13(19-8)7-11(20-21)9-2-4-10(15)5-3-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUIKWCBLAVDRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C(F)(F)F)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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